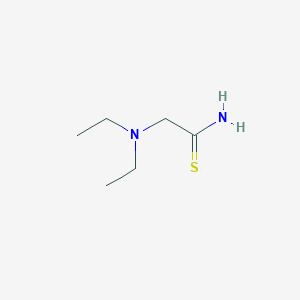

2-(Diethylamino)ethanethioamide

Description

Contextualization of the Thioamide Functional Group in Modern Organic Synthesis Research

The thioamide functional group, with the general structure R-C(=S)-N-R'R'', represents the sulfur analog of the ubiquitous amide group and serves as a versatile and highly reactive building block in modern organic synthesis. nih.govresearchgate.nettaylorandfrancis.com The substitution of the oxygen atom in an amide with a larger, less electronegative sulfur atom imparts a unique set of chemical and physical properties. nih.gov Thioamides are characterized by a longer, weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides, making them more reactive toward both nucleophiles and electrophiles. nih.gov This enhanced reactivity allows thioamides to serve as key intermediates in the synthesis of a wide array of compounds, particularly nitrogen- and sulfur-containing heterocycles like thiazoles. researchgate.net

Spectroscopically, thioamides exhibit distinct signatures, including a UV absorption maximum around 265 nm and a ¹³C NMR chemical shift for the thiocarbonyl carbon that is significantly downfield (200–210 ppm) compared to its amide counterpart. nih.gov Furthermore, the thioamide N-H is a better hydrogen bond donor, while the sulfur is a weaker hydrogen bond acceptor than the corresponding atoms in an amide. nih.govnih.gov

The synthesis of thioamides can be achieved through several classic and modern methods. The most traditional route involves the thionation of amides using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.org More contemporary approaches include the Willgerodt-Kindler reaction, which typically forms an alkyl thioamide from an arylalkyl ketone, sulfur, and an amine, as well as various multi-component reactions that offer high atom economy. organic-chemistry.orgchemrxiv.org The reaction of nitriles with a sulfur source like hydrogen sulfide (B99878) or thioacetic acid also provides a direct route to this functional group. organic-chemistry.org

In medicinal chemistry, the thioamide group is recognized as a valuable bioisostere of the amide bond. nih.govchemrxiv.org Its incorporation into peptides and small molecules can enhance metabolic stability, modulate pharmacokinetic properties, and in some cases, improve biological activity. nih.govchemrxiv.org

Overview of Aminated Thioamides as Research Targets and Reagents

Aminated thioamides are a subclass of thioamides that feature an additional amine functionality elsewhere in their molecular structure. The presence of this second basic center, distinct from the thioamide nitrogen, introduces further chemical versatility and opens new avenues for research and application. These compounds combine the properties of the reactive thioamide group with those of an aliphatic or aromatic amine, such as basicity, nucleophilicity, and the ability to modulate solubility and participate in hydrogen bonding.

Furthermore, the presence of both a soft donor atom (sulfur) and a hard or borderline donor atom (nitrogen) makes aminated thioamides interesting candidates as ligands in coordination chemistry. They have the potential to form stable complexes with a variety of metal ions, which is relevant for catalysis, materials science, and the development of metal-based therapeutic agents. nih.govchemrxiv.org The hydrochloride salts of aminated thioamides and their precursors are often commercially available, underscoring their utility as stable, easy-to-handle reagents in a research setting. chemicalbook.comsigmaaldrich.com

Scope and Research Significance of 2-(Diethylamino)ethanethioamide and Closely Related Structural Analogs (e.g., 2-(Dimethylamino)ethanethioamide)

While extensive research on this compound itself is not widely documented in the literature, its structural features and the known chemistry of its analogs provide a clear indication of its research significance. The compound combines the reactive thioamide functional group with a diethylaminoethyl side chain. This structure suggests potential applications as a synthetic intermediate, a ligand for metal complexes, or a molecule for biological screening.

Its close structural analog, 2-(dimethylamino)ethanethioamide, is more frequently cited and is commercially available as its hydrochloride salt. chemicalbook.comnih.gov It serves as a useful proxy for understanding the potential of this class of compounds. For example, 2-(dimethylamino)thioacetamide hydrochloride is listed as a reactant in the synthesis of substituted thiazoles, highlighting the role of these aminated thioamides as precursors to important heterocyclic systems. chemicalbook.com The precursor to the title compound, 2-(diethylamino)ethanethiol, is known as a reagent for the deprotection of aromatic methyl ethers, where the amino group is crucial for facilitating an odorless workup by enabling extraction into an acidic aqueous solution. tcichemicals.comnist.govnist.govgoogle.com

The research significance of these simple aminated thioamides lies in their potential as versatile building blocks. The interplay between the thioamide and the tertiary amine functionalities allows for diverse chemical manipulations. They are valuable starting materials for constructing more complex molecules that may possess interesting pharmacological properties, drawing on the established role of the thioamide as an amide bioisostere and the ability of the dialkylamino group to modulate properties like solubility and receptor interactions. nih.govnih.gov

Synthesis of Substituted Aminoethanethioamide Derivatives

The functionalization of the this compound scaffold can be achieved through modifications at the nitrogen atom or the alpha-carbon, leading to a diverse range of derivatives with potentially altered properties.

1 N-Substitution Strategies in Ethanethioamide Synthesis

N-substitution in the context of this compound would involve the modification of the diethylamino group. While direct N-alkylation of the thioamide nitrogen itself is a known transformation, it is more common to introduce diversity by starting with different substituted diamines in the initial synthesis. For instance, employing a diamine with one ethyl group and another, longer alkyl chain would lead to an N-ethyl-N-alkylethanethioamide derivative. A modular method for the N-alkylation of phosphinic (thio)amides using alcohols has been reported, which could potentially be adapted for the thioamide nitrogen. nih.gov

Structure

3D Structure

Properties

CAS No. |

114087-84-2 |

|---|---|

Molecular Formula |

C6H14N2S |

Molecular Weight |

146.26 g/mol |

IUPAC Name |

2-(diethylamino)ethanethioamide |

InChI |

InChI=1S/C6H14N2S/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3,(H2,7,9) |

InChI Key |

HBHSTRMHABDWST-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Diethylamino Ethanethioamide

2 Alpha-Carbon Functionalization in the Ethanethioamide Scaffold

Introducing substituents at the carbon atom adjacent to the thiocarbonyl group (the alpha-carbon) opens up another avenue for creating derivatives. Research has shown that thioamide dianions, generated by treating N-arylmethyl secondary thioamides with strong bases like n-butyllithium, can be alkylated at the carbon atom adjacent to the nitrogen. tandfonline.com While this applies to a different position, it highlights the potential for generating nucleophilic centers on the thioamide backbone.

More relevant to alpha-carbon functionalization is the synthesis of α-keto thioamides. rsc.orgrsc.orgsci-hub.se These compounds can be synthesized through various methods, including the oxidative thioamidation of α-amino carbonyls or the reaction of enaminones with elemental sulfur. These α-keto thioamides can then serve as versatile intermediates for further modifications at the alpha-position.

Green Chemistry Principles in 2-(Diethylamino)ethanethioamide Synthesis Research

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of thioamide synthesis, several strategies can be employed to align with these principles.

The use of water as a solvent is a key green chemistry principle. Several methods for thioamide synthesis have been developed in aqueous media, reducing the reliance on volatile organic compounds. organic-chemistry.orgorganic-chemistry.org Similarly, solvent-free reaction conditions offer significant environmental benefits by eliminating solvent waste altogether. mdpi.comacs.org

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. rsc.orgorganic-chemistry.org The application of microwave irradiation to the Willgerodt-Kindler reaction, for example, has been shown to be highly effective.

Furthermore, the use of alternative and benign reaction media, such as deep eutectic solvents (DES), represents a promising green approach. rsc.orgresearchgate.net DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and can be recycled, making them attractive alternatives to traditional organic solvents for thioamide synthesis.

| Green Chemistry Principle | Application in Thioamide Synthesis | Examples/Benefits |

| Use of Water as Solvent | Aqueous thioamidation reactions. | Reduces use of volatile organic compounds. organic-chemistry.orgorganic-chemistry.org |

| Solvent-Free Conditions | Reactions performed without a solvent. | Eliminates solvent waste, simplifies work-up. mdpi.comacs.org |

| Microwave-Assisted Synthesis | Accelerated reaction rates. | Shorter reaction times, improved energy efficiency. rsc.orgorganic-chemistry.org |

| Use of Deep Eutectic Solvents (DES) | Benign and recyclable reaction media. | Biodegradable, non-toxic alternative to traditional solvents. rsc.orgresearchgate.net |

Process Development Considerations for Academic Synthesis Scaling

The transition of a synthetic route from a small-scale laboratory setup to a larger, multi-gram or kilogram scale, even within an academic environment, presents a unique set of challenges that are fundamentally different from those encountered during initial discovery. news-medical.net This process, often termed scale-up, is not a linear amplification of benchtop procedures. diva-portal.org Instead, it requires a systematic investigation into various reaction parameters to ensure safety, efficiency, reproducibility, and product quality. For the synthesis of this compound, these considerations are paramount, particularly as academic labs often operate with equipment and infrastructure that are not purpose-built for pilot-scale production. diva-portal.org

Key Parameters for Scale-Up:

Reagent Selection and Stoichiometry: The choice of thionating agent is a critical consideration. While reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's Reagent are common in small-scale thioamide synthesis, their use at larger scales can be problematic. nih.govmdpi.com These reagents often generate toxic phosphorus-containing byproducts, which can complicate purification and waste disposal. mdpi.com Alternative, greener thionating agents or different synthetic strategies, such as the Willgerodt-Kindler reaction, might be more suitable for larger scales, even if they require higher temperatures or longer reaction times. researchgate.netorganic-chemistry.org Furthermore, optimizing the stoichiometry of the reactants is crucial. At a larger scale, even small excesses of a reagent can lead to significant cost increases and more complex purification challenges.

Table 1: Comparison of Thionating Agents for Scale-Up Feasibility

| Thionating Agent | Typical Scale | Advantages for Scale-Up | Disadvantages for Scale-Up |

|---|---|---|---|

| Lawesson's Reagent | Lab-scale | High reactivity, good yields at small scale. nih.gov | Generates phosphine-like byproducts, exothermic, difficult purification. mdpi.com |

| Phosphorus Pentasulfide | Lab to Pilot | Relatively inexpensive. | Heterogeneous reaction, difficult to handle solid, byproduct removal. |

| Elemental Sulfur (Willgerodt-Kindler) | Pilot/Industrial | Low cost, environmentally benign. researchgate.net | Often requires high temperatures and pressures, can have complex reaction mixtures. mdpi.com |

| Gaseous H₂S | Industrial | Can be used in continuous flow. | Highly toxic, requires specialized equipment. |

Temperature Control and Exotherm Management: Thionation reactions are often exothermic. What might be a manageable temperature increase in a 100 mL flask can become a dangerous runaway reaction in a 20 L reactor if not properly controlled. diva-portal.org The surface-area-to-volume ratio decreases significantly as the scale increases, which hinders efficient heat dissipation. diva-portal.org Therefore, a thorough understanding of the reaction's thermal profile is necessary. This may involve calorimetric studies to determine the heat of reaction. For academic scale-up, this could mean switching from a simple heating mantle and flask to a jacketed reactor system with controlled heating and cooling capabilities to maintain a stable internal temperature.

Mixing and Mass Transfer: Efficient mixing is crucial for maintaining a homogeneous reaction mixture, which is essential for consistent reaction rates and to avoid the formation of localized hot spots or areas of high reactant concentration that can lead to side reactions. news-medical.netdiva-portal.org The type of stirrer, its speed, and the geometry of the reactor all play a significant role. In the synthesis of this compound, inadequate mixing could lead to incomplete reaction or the formation of impurities. As the scale increases, simply increasing the stirring speed may not be sufficient, and different types of impellers or reactor designs might be necessary to achieve proper agitation.

Table 2: Impact of Scale on Key Synthesis Parameters for this compound

| Parameter | Small Scale (1 g) | Medium Scale (100 g) | Large Academic Scale (1 kg) |

|---|---|---|---|

| Reaction Vessel | 100 mL Round Bottom Flask | 2 L Jacketed Reactor | 20 L Jacketed Reactor |

| Typical Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | High-Torque Mechanical Stirrer |

| Heat Transfer | Good (High Surface Area/Volume) | Moderate (Requires Jacket) diva-portal.org | Poor (Requires careful monitoring) diva-portal.org |

| Typical Yield | 85% | 75% (without optimization) | 60% (without optimization) |

| Purity (Crude) | 95% | 88% (increased byproducts) | 80% (significant impurities) |

Work-up and Purification Strategies: Procedures that are straightforward at the lab bench, such as liquid-liquid extraction in a separatory funnel or purification by column chromatography, can become cumbersome and inefficient at larger scales. nih.gov For instance, extracting a 20 L reaction mixture can be physically demanding and time-consuming. Similarly, purifying kilograms of crude product by column chromatography is often impractical in an academic setting due to the large volumes of solvent required and the time it takes. nih.gov Developing alternative purification methods, such as crystallization, precipitation, or distillation, is often a key part of process development for scale-up. nih.gov For this compound, identifying a suitable solvent system for crystallization could significantly simplify the purification process at a larger scale, avoiding the need for extensive chromatography.

Reactivity Profiles and Mechanistic Investigations of 2 Diethylamino Ethanethioamide

Chemical Transformations Involving the Thioamide Moiety of 2-(Diethylamino)ethanethioamide

The thioamide group is characterized by a complex reactivity profile, featuring two primary nucleophilic centers (sulfur and nitrogen) and an electrophilic thiocarbonyl carbon. acs.orgresearchgate.net This duality allows for a rich variety of chemical transformations. Compared to amides, thioamides have a weaker carbon-sulfur double bond, making them more reactive towards both electrophiles and nucleophiles. nih.gov

Thioamides are renowned building blocks for the synthesis of sulfur- and nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. acs.orgchemrxiv.orgresearchgate.net The presence of the thioamide moiety in this compound makes it an excellent candidate for constructing various heterocyclic systems.

One of the most prominent reactions is the Hantzsch thiazole (B1198619) synthesis , which involves the condensation of a thioamide with an α-haloketone to form a thiazole ring. organic-chemistry.orgrsc.org In this reaction, the sulfur atom of this compound would act as the nucleophile, attacking the carbon bearing the halogen on the α-haloketone. This is followed by an intramolecular cyclization and dehydration to yield a substituted 2-aminothiazole (B372263) derivative. youtube.comyoutube.com

Beyond thiazoles, reactions with other dielectrophilic reagents can be envisioned. For instance, reaction with 1,2-dihaloalkanes could lead to the formation of Δ²-thiazolines, while reaction with 1,3-dihaloalkanes would be expected to produce 5,6-dihydro-4H-1,3-thiazines. acs.org Furthermore, oxidative cyclization, often catalyzed by photocatalysts or other oxidizing agents, can lead to the dimerization of thioamides and subsequent cyclization to form 1,2,4-thiadiazoles. rsc.org

| Reactant Type | Example Reactant | Expected Heterocyclic Product | General Reaction Name |

|---|---|---|---|

| α-Haloketone | 2-Chloroacetophenone | Thiazole | Hantzsch Thiazole Synthesis rsc.org |

| 1,2-Dihaloalkane | 1,2-Dibromoethane | Thiazoline | Alkylation/Cyclization acs.org |

| 1,3-Dihaloalkane | 1,3-Dibromopropane | 5,6-Dihydro-4H-1,3-thiazine | Alkylation/Cyclization acs.org |

| Oxidizing Agent/Light | Cu₂O, Light | 1,2,4-Thiadiazole | Oxidative Dimerization/Cyclization rsc.org |

| Alkynyliodonium Salt | Alkynyl(phenyl)-λ³-iodane | Thiazole | Cyclocondensation nih.gov |

The thioamide functional group possesses two key nucleophilic sites: the sulfur atom and the nitrogen atom. acs.org The sulfur atom is considered a "soft" nucleophile and will preferentially react with soft electrophiles, such as alkyl halides or Michael acceptors. This S-alkylation is the key initial step in many thioamide reactions, including the Hantzsch synthesis. acs.orgyoutube.com

The nitrogen atom of a secondary thioamide is also nucleophilic and can participate in reactions, though its reactivity is influenced by the steric and electronic nature of its substituents. In this compound, the thioamide nitrogen is secondary. The lone pair on the nitrogen contributes to the resonance of the thioamide bond, which imparts a higher rotational barrier around the C-N bond compared to amides. researchgate.net

Conversely, the thiocarbonyl carbon is an electrophilic center and can be attacked by strong nucleophiles. Thioamides can be hydrolyzed to their corresponding amides, a transformation often promoted by soft metal ions like Ag(I) or Au(III), which coordinate strongly to the sulfur atom and activate the thiocarbonyl carbon for nucleophilic attack by water. rsc.orgunimelb.edu.au

| Reactive Center of Thioamide | Nature | Reacts With | Example Reaction |

|---|---|---|---|

| Sulfur Atom | Soft Nucleophile | Soft Electrophiles (e.g., R-X, α,β-unsaturated ketones) | S-Alkylation acs.org |

| Nitrogen Atom | Nucleophile | Strong Electrophiles (e.g., Acyl chlorides) | N-Acylation |

| Thiocarbonyl Carbon | Electrophile | Nucleophiles (e.g., H₂O, Amines, Organometallics) | Hydrolysis to Amide rsc.org, Transamidation rsc.org |

This compound as a Reagent in Organic Synthesis Research

The unique bifunctional nature of this compound, which contains both a thioamide group and a tertiary amine, suggests potential applications as a specialized reagent or ligand in organic synthesis.

While no studies specifically report the use of this compound as a catalyst, its structure is highly suggestive of its potential as a chelating ligand in transition-metal catalysis. Thioamides are known to coordinate with transition metals through their sulfur and nitrogen atoms. researchgate.net Pincer ligands incorporating thioamide moieties have been synthesized and successfully used as catalysts in reactions such as Heck-type C-C bond formations. acs.org

The this compound molecule could potentially act as a bidentate ligand, coordinating to a metal center through the thioamide sulfur and the tertiary amine nitrogen. This chelation effect could stabilize the metal catalyst, potentially enhancing its activity and selectivity. Such ligands have been explored for complexes with palladium, platinum, iron, and cobalt, with applications in anticancer research and catalysis. acs.orgnih.gov

Thioamides are not generally classified or utilized as reducing agents in standard organic synthesis. Their chemistry is dominated by the reactivity of the thioacyl group as described above, rather than by the donation of electrons or hydride ions. The typical role of a thioamide is that of a substrate, not a reagent for reduction.

It is important to distinguish this from the biochemical activation of certain thioamide-containing drugs, such as ethionamide, used to treat tuberculosis. In that specific biological context, the thioamide is activated via oxidation by a flavin monooxygenase enzyme, which generates a reactive radical intermediate that ultimately inhibits a key enzyme in the pathogen. nih.govdrugbank.com This is a highly specialized oxidative activation pathway and does not confer general reducing properties to the thioamide functional group for use in synthetic chemistry.

Elucidation of Reaction Mechanisms Involving this compound

The reaction mechanisms for this compound can be confidently predicted from extensive studies on general thioamide reactivity.

A prime example is the mechanism for the Hantzsch thiazole synthesis .

S-Alkylation: The reaction initiates with the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of an α-haloketone, displacing the halide in an Sₙ2 reaction. This forms an isothioamide salt intermediate. youtube.comyoutube.com

Proton Transfer/Tautomerization: A base, which can be the solvent or another thioamide molecule, removes a proton from the thioamide nitrogen.

Intramolecular Cyclization: The now more nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the ketone moiety. This cyclization step forms a five-membered ring, a hydroxyl-thiazoline intermediate. youtube.com

Dehydration: The reaction is driven to completion by the acid-catalyzed elimination of a water molecule from the hydroxyl-thiazoline, resulting in the formation of the stable, aromatic thiazole ring. youtube.com

Another key mechanistic pathway is the metal-promoted hydrolysis .

Coordination: A soft metal cation, such as Ag(I) or Au(III), coordinates to the soft sulfur atom of the thioamide. rsc.org

Activation: This coordination withdraws electron density from the thiocarbonyl carbon, making it significantly more electrophilic.

Nucleophilic Attack: A water molecule attacks the activated carbon, forming a tetrahedral intermediate.

Collapse and Product Formation: The intermediate collapses, typically with the extrusion of a metal sulfide (B99878) (e.g., Ag₂S), to yield the corresponding oxygen-containing amide. unimelb.edu.au

Mechanisms for oxidative cyclization to 1,2,4-thiadiazoles have also been proposed, often involving the formation of a thioamide radical cation, which then dimerizes and cyclizes. rsc.org

Kinetic Studies of Thioamide-Mediated Reactions

Kinetic studies of thioamide reactions often focus on hydrolysis, a fundamental transformation that converts the thioamide back to its corresponding amide. rsc.orgacs.org Thioamides are generally more resistant to hydrolysis than their amide counterparts under basic conditions. For instance, the rate of hydrolysis of PhC(S)NR¹R² in aqueous potassium hydroxide (B78521) is approximately 10 times slower than that of the analogous amide, PhC(O)NR¹R². nih.gov This increased stability is attributed to the higher conjugation between the nitrogen lone pair and the C=S bond (n_N → π*_C=S). nih.gov

However, the hydrolysis of thioamides can be significantly promoted by soft metal ions that have a high affinity for the soft sulfur atom of the thioamide group. nih.gov Kinetic and spectroscopic studies on the hydrolysis of N-cyclohexylthiobenzamide promoted by gold(III) bromide complexes revealed a mechanism involving the rapid, stoichiometric formation of S-amide–gold(III) ion adducts. rsc.org These adducts then undergo a slower decomposition to the corresponding oxygen amide. rsc.org The rate of this desulfurization process is influenced by factors such as the positive charge on the gold atom and the nature of the other ligands attached to it. rsc.org

The table below illustrates the relative rates of hydrolysis for a thioamide under different conditions, based on general principles.

| Condition | Promoter/Catalyst | Relative Rate of Hydrolysis |

| Aqueous Base (e.g., KOH) | None | Slow |

| Aqueous Acid | H⁺ | Moderate |

| Aqueous Solution | Soft Metal Ions (e.g., Au³⁺, Hg²⁺) | Fast |

This table provides a qualitative comparison of hydrolysis rates for a generic thioamide under different catalytic conditions, illustrating the significant rate enhancement by soft metal ions.

The protons alpha to the C=S group in thioamides are more acidic than those in the corresponding amides, which also influences the kinetics of reactions involving the formation of enolates or enethiolates. researchgate.net

Stereochemical Outcomes and Diastereoselective Pathways

The stereochemical integrity of chiral centers, particularly at the α-carbon, is a critical consideration in thioamide chemistry, especially in peptide synthesis. chemrxiv.org The thioamide functional group itself introduces a significant rotational barrier around the C-N bond, similar to amides, leading to the existence of planar E and Z isomers. nih.gov

In reactions involving chiral thioamides, maintaining stereochemical purity is paramount. For example, in the synthesis of thioamides from α-chiral monothiocarboxylic acids, ynamide-mediated methods have been shown to preserve the stereochemical integrity of the starting material, avoiding racemization during the activation and subsequent aminolysis steps. organic-chemistry.org

Conversely, the increased acidity of the α-proton in thioamides can make them susceptible to epimerization under certain conditions. To address this, the thioamide can be converted into a thioimidate, which acts as a protective group for the α-CH stereocenter by raising the pKa of the α-proton. chemrxiv.org This strategy has been successfully employed in solid-phase peptide synthesis (SPPS) to prevent loss of stereochemical information.

Intramolecular reactions involving thioamides can also proceed with high diastereoselectivity. For instance, the intramolecular cycloaddition of a tethered alkene across a transient thioisomunchnone dipole, formed from a thioamide precursor, has been shown to favor the endo diastereomer. researchgate.net Molecular mechanics calculations have supported this observation, indicating that the endo products are significantly lower in energy than the corresponding exo isomers. researchgate.net

| Reaction Type | Stereochemical Consideration | Typical Outcome |

| Thioamidation of α-chiral acids | Prevention of Racemization | High stereochemical retention with appropriate methods (e.g., ynamide-mediated). organic-chemistry.org |

| Base-mediated reactions of α-chiral thioamides | Risk of Epimerization | Potential for racemization; can be mitigated by thioimidate protection. chemrxiv.org |

| Intramolecular Cycloaddition | Diastereoselectivity | Preference for endo products in certain cycloadditions. researchgate.net |

This table summarizes key stereochemical outcomes in different types of thioamide reactions.

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient intermediates are crucial for elucidating the mechanisms of thioamide reactions. Due to their reactivity, these intermediates are often studied using a combination of spectroscopic techniques (like NMR) and trapping experiments.

Thioamide Dianions: A key class of intermediates is thioamide dianions, which can be generated by treating N-benzyl thioamides with two equivalents of butyllithium. acs.orgresearchgate.net NMR studies have been instrumental in characterizing these species. For example, studies on the dianion derived from N-benzyl 2-methoxythiobenzamide (B1302225) showed a linear relationship between the chemical shifts of the carbon atoms in the mono- and dianions. acs.org This suggests that the negative charge at the benzylic carbon is not fully delocalized, a finding consistent with π polarization. acs.org These dianions are potent nucleophiles, reacting selectively at the carbon atom adjacent to the nitrogen with a variety of electrophiles, including alkyl halides and oxiranes. acs.orgresearchgate.net

Metal Adducts: As mentioned in the kinetic studies section, thioamides readily form adducts with soft metal ions. In the gold(III)-promoted hydrolysis of N-cyclohexylthiobenzamide, the formation of S-amide–gold(III) adducts was confirmed through spectroscopic analysis. rsc.org These intermediates are formed rapidly and precede the rate-limiting desulfurization step.

Thioimidates: Thioimidates, formed by the S-alkylation of thioamides, are another important class of intermediates. chemrxiv.org They serve not only as protective groups but also as reactive intermediates in their own right. Their formation and subsequent reactions are central to strategies for modifying peptides and overcoming challenges in thiopeptide synthesis. chemrxiv.org

Other Intermediates: In other transformations, different intermediates have been proposed. For example, in the transamidation of thioamides, a tetrahedral intermediate is formed following the nucleophilic attack on the N-Boc-activated thioamide. nih.gov Density functional theory (DFT) calculations have been used to model the energy profile of this process, supporting the formation of this key intermediate. nih.gov Similarly, the formation of S,N-ketene acetals can occur from N-acyl iminium ions derived from thioamides that possess an α-hydrogen. researchgate.net

| Intermediate Type | Method of Generation | Characterization/Evidence |

| Thioamide Dianion | Deprotonation with BuLi acs.orgresearchgate.net | NMR spectroscopy, trapping experiments acs.org |

| Metal-Thioamide Adduct | Reaction with soft metal ions (e.g., Au³⁺) rsc.org | Spectroscopic studies (e.g., UV-Vis) rsc.org |

| Thioimidate | S-alkylation of thioamide chemrxiv.org | Isolated and characterized; used in synthesis chemrxiv.org |

| Tetrahedral Intermediate | Nucleophilic addition to activated thioamide nih.gov | DFT calculations, mechanistic studies nih.gov |

This table outlines common intermediates in thioamide reactions, their methods of generation, and the evidence supporting their existence.

Structural Variations and Derivatization Studies of Aminoethanethioamides

Synthesis and Research on Structurally Modified Aminoethanethioamides

The core structure of aminoethanethioamides allows for extensive modification, leading to derivatives with tailored properties. Research in this area focuses on altering the substituents on both the nitrogen atom and the alkyl chain, as well as on cyclization reactions to form fused heterocyclic systems.

The synthesis of aminoethanethioamides can be adapted to introduce a variety of alkyl and aryl groups on the amine and the carbon backbone. The fundamental structure of 2-(Diethylamino)ethanethioamide features two ethyl groups on the terminal amine. Synthetic methodologies allow for the substitution of these ethyl groups with other alkyl or aryl moieties, which can influence the compound's steric and electronic properties. Similarly, the ethanethioamide backbone can be extended or branched.

A common method for synthesizing thioamides is the thionation of the corresponding amide using reagents like Lawesson's reagent or phosphorus pentasulfide. Therefore, by starting with a variety of N,N-disubstituted aminoacetamides, a diverse library of aminoethanethioamides can be generated.

Table 1: Potential Structural Variations of 2-(Amino)ethanethioamide

| R1 | R2 | Amine Substitution Pattern |

| Ethyl | Ethyl | Diethylamino |

| Methyl | Methyl | Dimethylamino |

| H | Phenyl | Phenylamino |

| Benzyl | Benzyl | Dibenzylamino |

| -(CH2)5- | Piperidinyl | |

| -(CH2)2-O-(CH2)2- | Morpholinyl |

This table illustrates potential variations based on common synthetic precursors.

The thioamide functional group is a key synthon for the construction of various nitrogen- and sulfur-containing heterocycles. researchgate.net The presence of both a nucleophilic sulfur atom and a nitrogen atom allows for versatile cyclization reactions.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming a thiazole ring. youtube.comyoutube.com This reaction involves the condensation of a thioamide, such as this compound, with an α-haloketone. The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen, which is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com This method has been used to synthesize a variety of substituted thiazoles with potential biological activities. nih.govnih.gov

Imidazolidines: Aminoethanethioamides can be used to synthesize imidazolidine (B613845) derivatives. For instance, reaction with diamines can lead to the formation of these five-membered rings. researchgate.net The synthesis of substituted imidazolidines often involves the reaction of a suitable precursor with diamines or other reagents that can form the heterocyclic ring. nih.govorganic-chemistry.orgnih.govajchem-a.com

Pyrimidines: The thioamide moiety is also a valuable precursor for pyrimidine (B1678525) synthesis. mdpi.com Condensation reactions with compounds containing a 1,3-dicarbonyl motif or its equivalent can lead to the formation of the six-membered pyrimidine ring. organic-chemistry.orgnih.govnih.gov For example, thiourea, a simple thioamide, is widely used in the Biginelli reaction and other multicomponent reactions to produce dihydropyrimidines and their derivatives. mdpi.comyoutube.com The principles of these reactions can be extended to more complex thioamides like this compound to create highly functionalized pyrimidines. nih.gov

Table 2: Heterocyclic Systems from Aminoethanethioamide Precursors

| Precursors | Resulting Heterocycle | Key Reaction Type |

| Aminoethanethioamide + α-Haloketone | Thiazole | Hantzsch Synthesis youtube.comyoutube.com |

| Aminoethanethioamide + Diaminoalkane | Imidazolidine / Tetrahydropyrimidine | Cyclocondensation researchgate.net |

| Aminoethanethioamide + 1,3-Dicarbonyl Compound | Pyrimidine | Condensation nih.govnih.gov |

Functionalized Thioamides as Synthetic Building Blocks

Thioamides are recognized as versatile building blocks in organic synthesis due to their unique reactivity. nih.gov They serve as isosteres for amides in medicinal chemistry and as key intermediates for synthesizing a wide range of heterocyclic compounds. nih.govchemrxiv.org

The thioamide group is a powerful tool for constructing complex heterocyclic frameworks. Beyond simple thiazoles and pyrimidines, aminoethanethioamides can be elaborated into more advanced systems. They can participate in cycloaddition reactions and serve as precursors for thioimidates, which are themselves versatile intermediates. nih.gov The strategic incorporation of the thioamide functional group allows for site-specific reactions to build fused-ring systems or to introduce specific functionalities into a molecule. researchgate.netnih.govresearchgate.net For example, thioamides have been used in the synthesis of quinoxalines and 1,3,4-thiadiazoles. researchgate.net

The reactivity of the thioamide group makes it a valuable handle in the stepwise assembly of complex organic molecules. In peptide chemistry, for instance, the replacement of an amide bond with a thioamide bond can confer unique structural and functional properties, such as increased resistance to enzymatic degradation. chemrxiv.orgnih.gov While direct applications of this compound in this context are not widely documented, the principles apply. The thioamide can be protected and carried through multiple synthetic steps before being deprotected or transformed into another functional group, highlighting its utility as a robust building block. nih.gov The synthesis of functionalized heterocyclic amino esters and amides with multiple stereocenters has also been achieved using related strategies. nih.gov

Coordination Chemistry of 2 Diethylamino Ethanethioamide

Theoretical Insights into Coordination Geometries and Electronic Structures of Complexes

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of coordination geometries and electronic structures of metal complexes. While specific theoretical studies on 2-(Diethylamino)ethanethioamide complexes are not extensively documented in dedicated publications, a wealth of information from computational investigations on metal complexes with analogous thioamide and related sulfur- and nitrogen-donating ligands provides a robust framework for understanding their behavior. These studies offer predictive insights into molecular geometries, orbital interactions, and the nature of metal-ligand bonds, which are fundamental to comprehending the chemical and physical properties of these compounds.

Computational approaches, such as DFT and time-dependent DFT (TD-DFT), are frequently utilized to model the behavior of these complexes. bohrium.commdpi.com These methods allow for the optimization of molecular geometries and the calculation of various electronic properties. For instance, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often corroborating experimental data from X-ray crystallography. mdpi.comresearchgate.net

In the context of thioamide-metal complexes, theoretical studies are crucial for determining the preferred coordination modes. The this compound ligand possesses two potential donor atoms: the sulfur of the thioamide group and the nitrogen of the diethylamino group. DFT calculations can help predict whether the ligand will act as a monodentate or bidentate chelator and through which atoms it will bind to the metal center. researchgate.net The calculations can also shed light on the resulting coordination geometry around the metal ion, which can range from square-planar to tetrahedral or octahedral, depending on the metal, its oxidation state, and the stoichiometry of the complex. researchgate.netresearchgate.net

Furthermore, theoretical calculations provide a deep understanding of the electronic structure of these complexes. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. bohrium.com The energy gap between the HOMO and LUMO is a critical parameter that influences the reactivity and electronic spectra of the complex. bohrium.com The spatial distribution of these orbitals reveals the nature of the metal-ligand bonding, indicating whether the interactions are predominantly sigma-donating or involve pi-backbonding. mdpi.com

Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are other powerful theoretical tools applied to understand the bonding in these coordination compounds. nih.govnih.gov NBO analysis can quantify the charge transfer between the ligand and the metal, providing a clearer picture of the donor-acceptor interactions. nih.gov QTAIM can characterize the nature of the metal-ligand bonds, distinguishing between ionic, covalent, and intermediate-type interactions based on the topological properties of the electron density. nih.gov

Simulations of electronic absorption spectra using TD-DFT can help assign the electronic transitions observed in experimental UV-Vis spectra. mdpi.comresearchgate.net These calculations can differentiate between metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand transitions, providing a comprehensive electronic picture of the complex. mdpi.com

The following tables present hypothetical yet representative data that could be obtained from DFT calculations on a generic M[this compound]₂Cl₂ complex, based on findings for structurally similar compounds.

Table 1: Predicted Geometrical Parameters for a Hypothetical M[this compound]₂Cl₂ Complex

| Parameter | Predicted Value (Å or °) |

| M-S Bond Length | 2.2 - 2.4 Å |

| M-N Bond Length | 2.0 - 2.2 Å |

| M-Cl Bond Length | 2.3 - 2.5 Å |

| S-M-N Bite Angle | 85 - 95° |

| S-M-S Angle | 160 - 180° |

| N-M-N Angle | 160 - 180° |

Table 2: Predicted Electronic Properties for a Hypothetical M[this compound]₂Cl₂ Complex

| Property | Predicted Value |

| HOMO Energy | -5.0 to -6.5 eV |

| LUMO Energy | -1.5 to -3.0 eV |

| HOMO-LUMO Gap | 2.0 - 4.0 eV |

| NBO Charge on Metal | +0.5 to +1.5 e |

| NBO Charge on Sulfur | -0.2 to -0.5 e |

| NBO Charge on Nitrogen | -0.4 to -0.7 e |

These theoretical insights are crucial for rationalizing the observed properties of this compound complexes and for guiding the design of new complexes with tailored electronic and geometric features for specific applications.

Computational and Theoretical Chemistry Studies on 2 Diethylamino Ethanethioamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for predicting molecular properties with a favorable balance of accuracy and computational cost. nih.govmdpi.com These methods are used to solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) for a given molecule, yielding information about its energy, electron distribution, and geometry. mdpi.com For 2-(Diethylamino)ethanethioamide, DFT allows for a detailed exploration of its intrinsic characteristics.

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. DFT calculations are widely used to predict and analyze the electronic landscapes of molecules, including thioamide derivatives. mdpi.com Key aspects of this analysis include the determination of molecular orbitals, charge distribution, and electronic descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.comnih.gov The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure. It provides a detailed picture of charge distribution on individual atoms, revealing the nature of intramolecular interactions, such as the delocalization of the nitrogen lone pair into the C=S pi-system in the thioamide group. nih.govresearchgate.net This charge transfer is a key feature of thioamides.

Table 1: Representative Electronic Properties Calculated for a Thioamide Moiety using DFT This table presents typical data obtained from DFT calculations on thioamide-containing molecules. Actual values for this compound would require specific computation.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 4.0 to 5.5 D |

| NBO Charge on Sulfur | Partial charge on the sulfur atom | -0.4 to -0.6 e |

| NBO Charge on Nitrogen | Partial charge on the thioamide nitrogen atom | -0.5 to -0.7 e |

The thioamide group (–C(S)N<) in this compound has a significant barrier to rotation around the carbon-nitrogen (C–N) bond. This is due to the delocalization of the nitrogen atom's lone pair of electrons into the C=S π-orbital, giving the C–N bond partial double-bond character. researchgate.net This restricted rotation leads to the existence of different conformers.

Computational methods, especially DFT, are employed to perform conformational analyses. researchgate.net By systematically rotating the dihedral angle of the thioamide C-N bond and calculating the energy at each step, a potential energy surface can be generated. The energy maxima on this surface correspond to the transition states for rotation, and the height of these maxima relative to the energy minima (the stable conformers) gives the rotational energy barrier. researchgate.net

Studies consistently show that rotational barriers in thioamides are significantly higher than in their amide counterparts. researchgate.netfigshare.com This is attributed to the greater polarizability and different electronic properties of sulfur compared to oxygen, which enhances the π-electron delocalization from the nitrogen to the sulfur atom. researchgate.net Steric effects from the substituents on the nitrogen and the thiocarbonyl carbon also play a role in determining the height of the rotational barrier. researchgate.net

Table 2: Comparison of Typical Calculated C-N Rotational Barriers

| Compound Type | Typical Rotational Barrier (kcal/mol) | Primary Reason for Barrier |

|---|---|---|

| Amides (R-CO-NR'₂) | 15 - 20 | p-π* conjugation (N → C=O) |

| Thioamides (R-CS-NR'₂) | 20 - 25 | Enhanced p-π* conjugation (N → C=S) due to sulfur's properties. figshare.com |

Reaction Pathway Modeling and Transition State Analysis for Thioamide Reactions

Understanding the mechanisms of chemical reactions is a fundamental goal of chemistry. Computational modeling allows for the detailed investigation of reaction pathways, providing insights into how reactants are converted into products. nih.gov For reactions involving the thioamide group of this compound, these methods can map out the entire reaction coordinate.

The process involves identifying all stable intermediates and, crucially, the transition states that connect them. A transition state is an energy maximum along the reaction coordinate—a molecular configuration that is the bottleneck of the reaction. By locating the transition state structure using quantum chemical methods, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated. nih.gov

For example, theoretical studies have modeled the gas-phase formation of simple amides and thioamides, assessing different potential formation routes. nih.gov Such studies calculate the energies of reactants, products, intermediates, and transition states to determine the most energetically favorable pathway. This type of analysis is invaluable for understanding reaction kinetics and predicting reaction outcomes under various conditions. nih.gov

Prediction and Interpretation of Spectroscopic Properties of Aminoethanethioamides

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules, such as those obtained from infrared (IR) spectroscopy. nih.gov DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an experimental IR spectrum. mdpi.com

By comparing the computed spectrum with the experimental one, each absorption band can be confidently assigned to a specific molecular motion, such as the C=S stretch, N-H bend, or C-N stretch of the thioamide group. nih.gov This is particularly useful for complex molecules where many vibrational modes overlap. The accuracy of these predictions can be very high, though sometimes a scaling factor is applied to the calculated frequencies to better match experimental results due to approximations in the theoretical model and anharmonicity effects. nih.gov

This predictive capability is not limited to IR spectroscopy. Quantum chemical methods can also predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which aids in structure elucidation. mdpi.com

Table 3: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Thioamide This table illustrates how DFT calculations assist in assigning IR spectral bands. The values are representative for a thioamide functional group.

| Vibrational Mode | Typical Calculated Frequency (DFT) | Typical Experimental Frequency |

|---|---|---|

| N-H Stretch | 3350 - 3450 | 3300 - 3400 |

| C-H Stretch (Aliphatic) | 2900 - 3000 | 2850 - 2980 |

| "Thioamide I" (mainly C=N stretch) | 1500 - 1550 | 1480 - 1530 |

| "Thioamide II" (N-H bend, C-N stretch) | 1300 - 1400 | 1290 - 1380 |

| "Thioamide III" (C-N stretch) | 950 - 1150 | 940 - 1140 |

| C=S Stretch | 700 - 850 | 700 - 850 |

Advanced Computational Methods for Understanding Molecular Behavior (e.g., Molecular Dynamics)

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govunimi.it MD simulations model the movements of atoms and molecules by integrating Newton's classical equations of motion. unimi.it

For a molecule like this compound, an MD simulation could be used to explore its conformational flexibility in different environments, such as in a vacuum or in a solvent. It allows researchers to observe how the molecule folds, unfolds, and samples different shapes over timescales ranging from picoseconds to microseconds. nih.gov This provides a more realistic picture of molecular behavior than static calculations alone. nih.gov

MD simulations are particularly powerful for studying how a molecule interacts with its surroundings, such as solvent molecules or biological macromolecules. jchemlett.comjchemlett.com By combining the accuracy of quantum mechanics (often in QM/MM methods, where the core region is treated with quantum mechanics and the surroundings with molecular mechanics) with the temporal evolution of MD, a comprehensive understanding of molecular behavior can be achieved. nih.gov

Advanced Analytical Methodologies for Research Characterization of 2 Diethylamino Ethanethioamide

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of electromagnetic radiation with matter to reveal details about molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For 2-(Diethylamino)ethanethioamide, ¹H NMR spectroscopy would be used to identify all unique proton environments. The spectrum is expected to show distinct signals for the ethyl groups' methyl and methylene (B1212753) protons, the methylene protons adjacent to the thioamide group, and the thioamide N-H protons. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton coupling.

¹³C NMR spectroscopy complements the proton data by identifying the number of chemically non-equivalent carbon atoms. libretexts.org For this compound, four distinct signals are predicted, corresponding to the thioamide carbon (C=S), the two methylene carbons of the diethylaminoethyl moiety, and the terminal methyl carbons of the ethyl groups. libretexts.orglibretexts.org The chemical shift of the C=S carbon is typically found significantly downfield, a characteristic feature of thiocarbonyl groups. libretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive connectivity. A COSY spectrum would show correlations between coupled protons, confirming the arrangement of the ethyl and ethanethioamide fragments. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table presents predicted values based on established NMR principles. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| -CH₂-C(=S) | ¹H NMR | 3.0 - 3.5 | Triplet (t) | 2H |

| -N-(CH₂)- | ¹H NMR | 2.6 - 3.0 | Triplet (t) | 2H |

| -N-(CH₂CH₃)₂ | ¹H NMR | 2.5 - 2.8 | Quartet (q) | 4H |

| -N-(CH₂CH₃)₂ | ¹H NMR | 1.0 - 1.3 | Triplet (t) | 6H |

| -NH₂ | ¹H NMR | 7.5 - 9.5 | Broad Singlet (br s) | 2H |

| C =S | ¹³C NMR | 195 - 205 | - | - |

| -C H₂-C(=S) | ¹³C NMR | 45 - 55 | - | - |

| -N-(C H₂)- | ¹³C NMR | 50 - 60 | - | - |

| -N-(C H₂CH₃)₂ | ¹³C NMR | 40 - 50 | - | - |

| -N-(CH₂C H₃)₂ | ¹³C NMR | 10 - 15 | - | - |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. researchgate.net These methods measure the absorption or scattering of light corresponding to the vibrational frequencies of specific bonds.

For this compound, IR spectroscopy would confirm the presence of key functional groups. pressbooks.pub Characteristic absorption bands would include N-H stretching vibrations for the primary thioamide, C-H stretching for the alkyl chains, C-N stretching for the tertiary amine and thioamide, and a strong C=S stretching vibration. researchgate.netlibretexts.org The position and appearance of the N-H stretch can also provide information about hydrogen bonding in the sample. pressbooks.pub

Raman spectroscopy provides complementary information. While strong in IR, the C=S stretch often gives a moderately intense and easily identifiable band in the Raman spectrum. Raman is particularly sensitive to non-polar bonds and can be useful for analyzing the molecule's carbon backbone.

Table 2: Expected Vibrational Spectroscopy Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Thioamide (-CSNH₂) | N-H Stretch | 3100 - 3400 | Medium-Strong, Broad |

| Alkyl (-CH₂, -CH₃) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Thioamide | C=S Stretch | 1000 - 1250 | Medium-Strong |

| Amine/Amide | C-N Stretch | 1250 - 1350 | Medium |

| Thioamide | N-H Bend | 1580 - 1650 | Medium |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, distinguishing between compounds with the same nominal mass. researchgate.netkg.ac.rs

For this compound, with a molecular formula of C₆H₁₄N₂S, HRMS would be used to measure the exact mass of its molecular ion (e.g., [M+H]⁺). This experimental mass is then compared to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and sulfur. researchgate.net A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula, ruling out other potential elemental compositions. kg.ac.rs Analysis of the isotopic pattern, particularly the relative abundance of the M+2 peak due to the natural presence of ³⁴S, further corroborates the presence of a sulfur atom.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₄N₂S |

| Nominal Mass | 146 |

| Monoisotopic Mass (Calculated) | 146.0905 |

| Expected Adduct Ion [M+H]⁺ | 147.0978 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are indispensable for investigating the solid-state structure of crystalline materials. By analyzing the pattern of X-rays scattered by the electron clouds of atoms in a crystal lattice, one can determine the precise arrangement of atoms in three-dimensional space.

Single Crystal X-ray Diffraction is the definitive method for determining the absolute structure of a molecule in the solid state. researchgate.net If suitable single crystals of this compound can be grown, this technique would provide a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and torsion angles. nih.gov

This analysis would confirm the connectivity established by NMR and would also provide critical insight into the molecule's conformation and intermolecular interactions, such as hydrogen bonds involving the thioamide N-H protons and the sulfur atom or the tertiary amine nitrogen. nih.gov These interactions are crucial for understanding how the molecules pack in the crystal lattice.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered solid. myscope.training Instead of a single crystal, a bulk sample is analyzed, yielding a diffraction pattern that is characteristic of the material's crystalline phase. researchgate.net This pattern serves as a unique "fingerprint" for a specific crystalline solid.

For this compound, PXRD would be used to identify the crystalline form of a synthesized batch, to assess its phase purity, and to detect the presence of any amorphous content or different polymorphic forms. nih.gov The technique is vital for quality control in research and manufacturing, ensuring consistency between different batches of the material. By comparing an experimental PXRD pattern to a database or a pattern calculated from single-crystal data, one can confirm the identity and purity of the bulk solid. myscope.training

Chromatographic Separation Techniques in Chemical Research

Chromatographic techniques are fundamental in chemical research for separating, identifying, and purifying components of a mixture. For a compound like this compound, both gas and liquid chromatography serve as powerful tools for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for separating and identifying volatile and thermally stable compounds within a mixture. The technique couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. In the context of analyzing this compound, GC-MS can be employed to determine its presence in reaction mixtures, identify by-products, and quantify its concentration.

The process begins with the injection of the sample into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column's inner surface). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer. Here, molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns. The mass analyzer then separates these charged fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries for positive identification. For novel compounds like this compound, the fragmentation pattern provides crucial structural information.

While direct GC-MS analysis of this compound is feasible, derivatization may sometimes be employed to improve its thermal stability and chromatographic behavior. However, the presence of the thioamide functional group presents a unique analytical profile. nih.gov

Table 1: Illustrative GC-MS Parameters for Thioamide Analysis

| Parameter | Typical Setting | Purpose |

| GC System | Triple Quadrupole GC-MS | Provides high sensitivity and selectivity, especially in complex matrices. shimadzu.com |

| Column | Fused silica (B1680970) capillary column (e.g., BPX-5, 30 m x 0.25 mm ID, 0.25 µm film) | A non-polar or medium-polarity column is often suitable for separating a range of organic compounds. shimadzu.com |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples to prevent column overload, while splitless is for trace analysis. shimadzu.com |

| Carrier Gas | Helium or Hydrogen | Inert gas that carries the sample through the column; linear velocity is controlled for optimal separation. shimadzu.com |

| Oven Program | Temperature gradient (e.g., 60°C hold for 2 min, ramp at 15°C/min to 330°C) | A programmed temperature ramp ensures the separation of compounds with a wide range of boiling points. shimadzu.com |

| MS Ion Source Temp. | ~200-230°C | Optimized to ensure efficient ionization without causing thermal degradation of the analyte. shimadzu.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 45-600 | A wide scan range is used to capture the molecular ion and all significant fragment ions of the target compound and potential impurities. shimadzu.com |

| Detector | Mass Spectrometer (Quadrupole, TOF, etc.) | Detects and quantifies the ions based on their mass-to-charge ratio, generating the mass spectrum. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment of non-volatile or thermally labile compounds. For this compound, HPLC offers a robust method to separate it from impurities, starting materials, and degradation products, thereby allowing for accurate purity determination.

In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). The separation mechanism is based on the differential interactions of the sample components with the stationary and mobile phases. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is the most common mode used for compounds of this nature. researchgate.net

A sample of this compound dissolved in a suitable solvent is injected into the HPLC system. As the mobile phase flows through the column, compounds that are more soluble in the mobile phase and have less affinity for the stationary phase move faster, leading to separation. The purity of the main compound peak can be assessed by calculating its area relative to the total area of all peaks in the chromatogram.

The choice of detector is crucial for sensitivity and specificity. A UV-Vis detector is commonly used, as the thioamide functional group possesses a characteristic UV absorption maximum. nih.gov Other detectors, such as an electrochemical detector specific for thiol groups or a mass spectrometer (LC-MS), can provide enhanced sensitivity and structural confirmation. nih.gov Method validation, including linearity, precision, and accuracy studies, is essential to ensure the reliability of the purity assessment. researchgate.netmdpi.com

Table 2: Representative HPLC Parameters for Purity Analysis of Amine-Containing Thio-Compounds

| Parameter | Typical Condition | Rationale |

| HPLC System | Quaternary or Binary Pump System | Allows for isocratic (constant mobile phase composition) or gradient (varied composition) elution, providing flexibility to optimize separation. mdpi.com |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) | The C18 stationary phase is versatile and effective for separating a wide range of moderately polar to non-polar organic molecules. researchgate.netmdpi.com |

| Mobile Phase | Acetonitrile/Phosphate Buffer (e.g., pH 5.9, 20:80 v/v) | A buffered aqueous-organic mixture controls the ionization state of the analyte and ensures reproducible retention times. The ratio can be adjusted to optimize resolution. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column. researchgate.net |

| Column Temp. | 25°C (or controlled ambient) | Maintaining a constant temperature ensures the stability and reproducibility of retention times. mdpi.com |

| Injection Vol. | 10-20 µL | The volume is chosen to introduce a sufficient amount of analyte for detection without overloading the column. |

| Detector | UV-Vis Detector | Monitors the absorbance at a specific wavelength (e.g., ~265 nm for the thioamide C=S bond) to detect and quantify the eluting compounds. nih.gov |

| Data Analysis | Chromatographic Data System | Integrates peak areas to calculate the percentage purity of the target compound. |

Elemental Analysis and Quantitative Determination Methods for Stoichiometry

Determining the correct elemental composition and stoichiometry is a critical step in characterizing a new chemical entity. For this compound, elemental analysis provides a direct measure of the mass percentages of carbon, hydrogen, nitrogen, and sulfur, which are then compared to the theoretical values calculated from its molecular formula.

Elemental analysis is typically performed using a dedicated CHNS analyzer. In this instrument, a small, precisely weighed amount of the purified compound is combusted at a very high temperature in an oxygen-rich atmosphere. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are then reduced back to N₂), and sulfur to sulfur dioxide (SO₂). These resulting gases are then separated, often by gas chromatography, and measured by a thermal conductivity detector. The instrument's software then calculates the mass percentage of each element in the original sample.

The empirical formula of the compound can be derived from these experimental percentages. For a known compound, the results are used to confirm its identity and purity. The experimental values for this compound must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm its stoichiometry.

Beyond elemental analysis, other quantitative methods can be employed. Spectrophotometric assays, for instance, can be developed for the quantitative determination of thioamide derivatives. nih.gov One such method involves the reaction of the thioamide group with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which produces a colored complex that can be measured by a UV-Vis spectrophotometer. nih.gov After establishing a calibration curve with standards of known concentration, the concentration of this compound in a sample can be accurately determined. nih.gov

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Theoretical Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 49.28% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 9.65% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.16% |

| Sulfur | S | 32.06 | 1 | 32.06 | 21.92% |

| Total | 146.252 | 100.00% | |||

| Molecular Formula: C₆H₁₄N₂S cymitquimica.com | |||||

| Molecular Weight: 146.25 g/mol cymitquimica.com |

Potential Applications in Materials Science and Catalysis Research

Role of Aminoethanethioamide Derivatives in Organic Electronic Materials Development

The development of novel organic electronic materials is crucial for advancing technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics. While direct applications of 2-(Diethylamino)ethanethioamide in this field are not yet documented, the electronic properties of related sulfur-containing organic molecules suggest a potential role for aminoethanethioamide derivatives.

Thiophene-based organic semiconductors, for instance, have been extensively studied for their excellent charge transport properties. rsc.orgrsc.org The introduction of various functional groups, including amino and thioamide moieties, can significantly tune the electronic characteristics of these materials. For example, anthracene (B1667546) derivatives are widely used in OLEDs as emitting materials and charge transporters. rsc.orgnih.govresearchgate.net The incorporation of a thioamide group could potentially influence the frontier molecular orbital energies (HOMO and LUMO), which are critical parameters for efficient charge injection and transport in electronic devices.

Research on asymmetric anthracene derivatives has shown that manipulating the electronic properties through different side groups can lead to high-performance OLEDs. nih.govresearchgate.net This principle could be extended to aminoethanethioamide derivatives, where the diethylamino group acts as an electron-donating moiety and the thioamide group's electronic nature can be further tailored. The development of such materials could lead to novel hole-transporting or electron-blocking layers with enhanced performance and stability. rsc.org

Expanded Catalytic Applications of Aminoethanethioamides Beyond Simple Reagent Functions

Thioamides are recognized for their unique reactivity and have been primarily utilized as substrates in various chemical transformations. acs.org For instance, the catalytic hydrogenation of thioamides to their corresponding amines and thiols has been achieved using ruthenium-based catalysts. acs.org This reaction demonstrates the compatibility of the thioamide group with certain catalytic systems.

More recently, research has begun to explore the potential of thioamides themselves to participate in or mediate catalytic processes. The sulfur atom in the thioamide group can act as a halogen bond acceptor, enabling the activation of the molecule by iodoalkyne-based catalysts for the synthesis of heterocycles like benzoxazoles. nih.gov This indicates that the thioamide functional group can be a key component in organocatalytic systems.

While there are currently no specific reports of this compound or its derivatives acting as primary catalysts, their structural features suggest potential avenues for exploration. The presence of both a basic amino group and a thioamide moiety could allow for bifunctional catalysis, where one part of the molecule activates a substrate while the other participates in the reaction. Further research into the coordination chemistry of aminoethanethioamides with various metal centers could also unveil novel catalytic activities.

Exploration of Supramolecular Assemblies and Self-Assembling Systems

The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. The thioamide functional group has emerged as a powerful tool in this area due to its ability to form strong, directional hydrogen bonds. tue.nlnih.gov This property is fundamental to the construction of self-assembling systems and supramolecular polymers.

Studies on N,N',N''-trialkylbenzene-1,3,5-tris(carbothioamide)s (thioBTAs) have shown that these molecules can self-assemble into one-dimensional, helical supramolecular polymers in solution. tue.nlnih.gov The formation of these ordered structures is driven by threefold intermolecular hydrogen-bonding interactions between the thioamide groups. This cooperative self-assembly process highlights the potential of the thioamide moiety as a reliable building block for creating complex supramolecular architectures.

Thiosquaramide-based bolaamphiphiles have also been shown to self-assemble into supramolecular polymers, with the mode of assembly (head-to-tail vs. stacked) being influenced by the nature of the non-covalent interactions. acs.org The less directional hydrogen bonding of the thiosquaramide, combined with stacking interactions, leads to the formation of flexible, shorter fibers. acs.org These findings suggest that aminoethanethioamide derivatives like this compound, with their inherent hydrogen bonding capabilities and potential for further functionalization, could be valuable components in the design of novel supramolecular materials with tunable properties.

Development as Analytical Reagents and Probes in Chemical Systems

The development of selective and sensitive analytical reagents is crucial for various applications, from environmental monitoring to biomedical diagnostics. The ability of the thioamide group to interact with metal ions makes aminoethanethioamide derivatives promising candidates for the development of novel chemical sensors and probes. acs.orgnih.govfrontiersin.orgfrontiersin.org

The sulfur atom in the thioamide can act as a soft donor, showing a preference for binding to soft metal ions. This property can be exploited in the design of colorimetric or fluorescent probes. Upon binding to a specific metal ion, the electronic properties of the thioamide-containing molecule can be altered, leading to a detectable change in its absorption or emission spectrum. frontiersin.org

While specific applications of this compound as an analytical reagent have not been reported, the related compound 2-(diethylamino)ethanethiol has been successfully used as a reagent for the odorless deprotection of aromatic methyl ethers. nih.gov This demonstrates the utility of the diethylaminoethyl scaffold in chemical transformations. By analogy, this compound could be functionalized with chromophores or fluorophores to create novel probes for metal ion detection. The diethylamino group could also play a role in modulating the selectivity and sensitivity of such probes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.